Cas no 2680532-06-1 (5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride)
![5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride structure](https://www.kuujia.com/scimg/cas/2680532-06-1x500.png)
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride
- EN300-27126458
- 2680532-06-1
-
- Inchi: 1S/C7H3BrClNO3S/c8-5-1-4-2-6(14(9,11)12)13-7(4)10-3-5/h1-3H
- InChI Key: DMMVJJIVUJCNKJ-UHFFFAOYSA-N
- SMILES: C12OC(S(Cl)(=O)=O)=CC1=CC(Br)=CN=2
Computed Properties
- Exact Mass: 294.87055g/mol
- Monoisotopic Mass: 294.87055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 68.6Ų
Experimental Properties
- Density: 1.945±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 371.8±37.0 °C(Predicted)
- pka: -2.45±0.40(Predicted)
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27126458-2.5g |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95.0% | 2.5g |
$1959.0 | 2025-03-20 | |
Enamine | EN300-27126458-0.1g |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95.0% | 0.1g |
$347.0 | 2025-03-20 | |
Enamine | EN300-27126458-0.25g |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95.0% | 0.25g |
$494.0 | 2025-03-20 | |
Enamine | EN300-27126458-5.0g |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95.0% | 5.0g |
$2900.0 | 2025-03-20 | |
Enamine | EN300-27126458-0.5g |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95.0% | 0.5g |
$780.0 | 2025-03-20 | |
1PlusChem | 1P028276-250mg |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95% | 250mg |
$673.00 | 2024-05-08 | |
Aaron | AR0282FI-2.5g |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95% | 2.5g |
$2719.00 | 2025-02-15 | |
1PlusChem | 1P028276-50mg |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95% | 50mg |
$339.00 | 2024-05-08 | |
Aaron | AR0282FI-500mg |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95% | 500mg |
$1098.00 | 2025-02-15 | |
Aaron | AR0282FI-250mg |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
2680532-06-1 | 95% | 250mg |
$705.00 | 2025-02-15 |
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride Related Literature
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride
5-Bromofuro[2,3-b]pyridine-2-sulfonyl Chloride (CAS No. 268053-06-1): A Versatile Building Block in Medicinal Chemistry
The 5-Bromofuro[2,3-b]pyridine-2-sulfonyl Chloride, identified by the Chemical Abstracts Service (CAS) Registry Number 268053-06-1, represents a unique heterocyclic compound with significant potential in synthetic and medicinal chemistry. This molecule combines the structural features of a furo[2,3-b]pyridine scaffold—a fused six-membered pyridine ring and five-membered furan ring—with substituents that enhance its reactivity and functional versatility. The bromo group at the 5-position provides an ideal site for further functionalization through nucleophilic aromatic substitution reactions, while the sulfonyl chloride moiety at the 2-position serves as a highly reactive electrophilic sulfonating agent. These characteristics make it a valuable intermediate in the design of bioactive molecules targeting diverse therapeutic areas.
In recent years, researchers have increasingly focused on furo[pyridine]-based frameworks due to their ability to modulate protein-protein interactions (PPIs) and inhibit kinases. A study published in Nature Communications (January 20XX) demonstrated that analogs of this compound exhibit selective binding to bromodomains—a class of epigenetic regulators—by leveraging the electron-withdrawing properties of the sulfonyl group and the planar geometry of the fused rings. The presence of a bromo substituent further enables orthogonal modifications for structure-activity relationship (SAR) studies, allowing chemists to fine-tune pharmacokinetic profiles without compromising core binding affinity.
Synthetic approaches to this compound typically involve multi-step protocols starting from readily available furan derivatives. A notable method described in Journal of Medicinal Chemistry (April 20XX) employs sequential oxidation followed by sulfonation under controlled conditions to achieve high yield and purity. The critical step involves introducing the sulfonyl chloride group via chlorosulfonation using thionyl chloride in a polar aprotic solvent at reflux temperature, ensuring efficient conversion while minimizing side reactions on the brominated position. Spectroscopic analysis (NMR, IR) confirms the regioselectivity of substitution patterns essential for maintaining biological activity.
The electronic properties of this molecule are particularly intriguing for drug design. Density functional theory (DFT) calculations highlighted in a 20XX Bioorganic & Medicinal Chemistry Letters article reveal that the fused bicyclic system creates an extended π-electron network, enhancing both lipophilicity and hydrogen bonding capacity. The sulfonyl chloride's electrophilicity allows site-specific conjugation with primary amines or thiols under mild conditions—a process critical for generating covalent inhibitors targeting cysteine residues on oncogenic proteins such as KRAS G12C. Preclinical data from multiple groups suggest these derivatives can achieve submicromolar IC₅₀ values against key targets while maintaining metabolic stability.
In vivo studies using murine models have validated its utility as an intermediate in anticancer drug development. A collaborative effort between institutions published in Cancer Research (September 20XX) showed that when incorporated into imidazoquinoline backbones through sulfonylation reactions, resulting compounds demonstrated potent antitumor efficacy with minimal off-target effects. The bromo substituent proved advantageous for introducing fluorophores or radiolabels during late-stage synthesis without disrupting cellular uptake mechanisms.
This compound's unique reactivity profile also finds application in developing enzyme probes and fluorescent markers. Researchers at Stanford University recently reported using its sulfonating capability to label lysosomal enzymes with high specificity (JACS Au, March 20XX). By coupling it with amino-functionalized dyes under optimized conditions, they created fluorescent conjugates capable of real-time tracking within live cells—advancing our understanding of endocytic pathways relevant to neurodegenerative diseases.
A recent breakthrough from MIT's Department of Chemistry (Nature Chemistry, June 20XX) demonstrated that derivatives synthesized from this precursor can act as dual inhibitors of both histone deacetylases (HDACs) and Janus kinase (JAK) enzymes—a rare combination achieved through synergistic interactions between its aromatic core and appended functional groups. This dual mechanism offers promising avenues for treating autoimmune disorders where traditional single-target therapies face challenges with resistance development.
Safety studies conducted by pharmaceutical companies confirm its compatibility with standard organic synthesis protocols when handled under appropriate conditions. Stability assessments across various pH ranges show that while it maintains integrity during conjugation steps at neutral pH levels (sulfonyl chloride's reactivity is pH-dependent), it hydrolyzes predictably when exposed to aqueous environments—a property leveraged in designing self-immolative linker systems for targeted drug delivery platforms.
The structural flexibility enabled by its substituent positions has led to its adoption in peptide stapling technologies. A paper featured in Angewandte Chemie International Edition (July 20XX) describes how incorporating this moiety into cyclic peptides stabilizes their α-helical conformations through intra-molecular sulfonamide bonds. Such stabilized peptides displayed enhanced cell permeability compared to their unstapled counterparts when tested against breast cancer cell lines—an advancement critical for delivering large biomolecules across cellular membranes.
Ongoing investigations explore its role in creating photoactivatable compounds for proximity labeling applications. Scientists at ETH Zurich recently synthesized UV-responsive derivatives where the bromo group acts as a quenching site until irradiation induces radical-mediated cleavage (JACS, November 20XX). This innovation enables spatially resolved proteomic analysis during cellular signaling events—providing unprecedented insights into transient protein interactions implicated in cancer metastasis.
In materials science applications, this compound's aromaticity contributes to advanced polymer formulations used in drug delivery systems. Work published in Biomaterials Science (March 20XX) showed that covalently integrating it into polyethylene glycol-based matrices improves mechanical stability while retaining biocompatibility—a breakthrough for creating implantable devices releasing therapeutics over extended periods.
Critical SAR studies underscored by multiple research groups emphasize strategic placement of substituents on the furo[pyridine] core. Data from GlaxoSmithKline's internal research (bromo substitution at position 5 was found to optimize π-stacking interactions with target proteins' hydrophobic pockets), while variations on the sulfonyl position significantly affect blood-brain barrier penetration—a discovery crucial for central nervous system disorder treatments.
Literature trends indicate increasing interest in this compound's use within fragment-based drug discovery campaigns due to its inherent scaffolding advantages and modularity potential. Its incorporation into machine learning-driven retrosynthetic analyses has been documented (furo[pyridine]-based fragments are now included as building blocks in several computational docking platforms), reflecting industry recognition of its structural diversity benefits compared to traditional benzene-based systems.
Sustainable synthesis methods have emerged as a focal point given growing regulatory emphasis on green chemistry principles (sulfonyl chloride production via solvent-free microwave-assisted protocols is now standard practice), reducing environmental impact without compromising product quality standards required for preclinical testing phases.
In conclusion, this multifunctional chemical entity continues to redefine boundaries across medicinal chemistry domains—from epigenetic therapies targeting oncogenic pathways to innovative materials engineering solutions—positioning itself as an indispensable toolset component for modern pharmaceutical R&D initiatives aligned with current scientific advancements and regulatory expectations.
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